molecular formula C10H7BrF2N2O2 B2477072 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514941-98-9

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B2477072
M. Wt: 305.079
InChI Key: ADRLERDBBYLFAG-UHFFFAOYSA-N
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Description

“8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid”. However, similar compounds such as “8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” are available3.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of "8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid"4567.



Chemical Reactions Analysis

The chemical reactions involving “8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid” would depend on the conditions and the reactants used. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound3189.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. For “8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, I couldn’t find specific information113.


Scientific Research Applications

Synthesis and Chemical Reactions

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives are primarily used in the synthesis of heterocyclic compounds. For instance, the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids involves reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolyzing the resulting ethyl carboxylates. These compounds have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Furthermore, 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides have been synthesized and tested pharmacologically to assess their anti-inflammatory and analgesic activity as well as their ulcerogenic action on the gastrointestinal tract (Di Chiacchio et al., 1998).

Safety And Hazards

Future Directions

The future directions for research on “8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. However, I couldn’t find specific information on the future directions of this compound110.


Please note that the information provided is based on the limited data available and may not be fully accurate or complete. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2O2/c1-4-2-5(11)9-14-6(8(12)13)7(10(16)17)15(9)3-4/h2-3,8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRLERDBBYLFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid

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